[(4-Ethoxy-3-methoxyphenyl)methyl](ethyl)amine
Overview
Description
(4-Ethoxy-3-methoxyphenyl)methylamine is an organic compound with the molecular formula C11H17NO2 It is a derivative of phenethylamine, characterized by the presence of ethoxy and methoxy groups on the benzene ring
Mechanism of Action
Target of Action
It is structurally similar to 4-methoxyphenethylamine, which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases play a crucial role in the breakdown of monoamine neurotransmitters such as dopamine and serotonin, and thus, their inhibition can lead to an increase in the levels of these neurotransmitters.
Mode of Action
This interaction could involve the formation of a sigma bond with the target, generating a positively charged intermediate . This intermediate could then undergo a fast step where a proton is removed, yielding a substituted product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-3-methoxyphenyl)methylamine typically involves the alkylation of 4-ethoxy-3-methoxybenzaldehyde with ethylamine. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium carbonate to deprotonate the amine, facilitating the nucleophilic attack on the aldehyde. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (4-Ethoxy-3-methoxyphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-3-methoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-ethoxy-3-methoxybenzaldehyde or 4-ethoxy-3-methoxybenzoic acid.
Reduction: Formation of 4-ethoxy-3-methoxyphenylmethanol or 4-ethoxy-3-methoxyphenylethylamine.
Substitution: Formation of halogenated derivatives such as 4-ethoxy-3-methoxyphenylmethyl chloride.
Scientific Research Applications
(4-Ethoxy-3-methoxyphenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
(4-Ethoxy-3-methoxyphenyl)methylamine can be compared with other phenethylamine derivatives, such as:
3,4-Dimethoxyphenethylamine: Similar in structure but lacks the ethoxy group, which may result in different pharmacological properties.
4-Methoxyphenethylamine: Contains only a methoxy group, making it less complex and potentially less selective in its biological activity.
The presence of both ethoxy and methoxy groups in (4-Ethoxy-3-methoxyphenyl)methylamine makes it unique, potentially offering a distinct profile of chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-13-9-10-6-7-11(15-5-2)12(8-10)14-3/h6-8,13H,4-5,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDPIDJPHACQEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)OCC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401257422 | |
Record name | 4-Ethoxy-N-ethyl-3-methoxybenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401257422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852399-85-0 | |
Record name | 4-Ethoxy-N-ethyl-3-methoxybenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852399-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-N-ethyl-3-methoxybenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401257422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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